2,3-dibromo-N-phenethyl-3-phenylpropanamide
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Overview
Description
2,3-dibromo-N-phenethyl-3-phenylpropanamide is a chemical compound used in diverse scientific research. It has a molecular formula of C17H17NOBr2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenethyl group attached to an amide group, and a phenyl group attached to a propanamide group .Scientific Research Applications
Chemoselective Synthesis and Molecular Interactions
Research has demonstrated the utility of similar compounds in chemoselective synthesis processes. For example, the study of chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles highlights the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, showcasing the compound's role in facilitating selective chemical transformations (Hajji et al., 2002). This implies that related compounds could be used in designing specific chemical reactions for the production of valuable chiral molecules.
Materials Science and Polymer Chemistry
In materials science, research into the propagation-inspired initiation of sodium N-phenethyl-3-phenylpropanamide for the living anionic homo- and copolymerization of isocyanates has been reported. This study provides insights into the synthesis of polyisocyanates with predictable molecular weights and low dispersities, highlighting the importance of such compounds in developing new materials with tailored properties (Chae et al., 2018).
Pharmaceutical and Biological Applications
In the pharmaceutical domain, the synthesis and evaluation of functionalized amino acid derivatives, including structures similar to the compound of interest, have been explored for their potential as anticancer agents. These studies highlight the role of such compounds in designing new drugs with specific biological activities (Kumar et al., 2009).
Molecular Docking and Antiepileptic Activity
Further, the development of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and their evaluation for antiepileptic activity through molecular docking studies indicates the potential of such compounds in therapeutic applications. The findings suggest that specific structural features can significantly impact the interaction with biological targets, such as the GABA_A receptor, and influence drug efficacy (Asadollahi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2,3-dibromo-3-phenyl-N-(2-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br2NO/c18-15(14-9-5-2-6-10-14)16(19)17(21)20-12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTMWJZNPJERDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(C(C2=CC=CC=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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